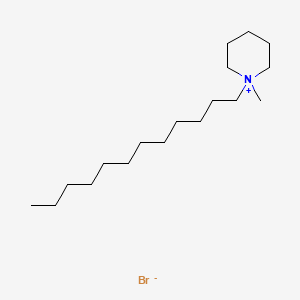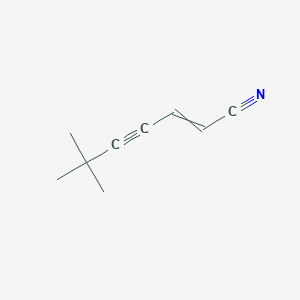
Oxocan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxocan-2-ol is a heterocyclic organic compound with a seven-membered ring containing one oxygen atom and one hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxocan-2-ol can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions. For example, the reaction of a diol with a dehydrating agent can lead to the formation of the oxocane ring .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the control of temperature and pressure, are crucial factors in the industrial synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Oxocan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol or ether.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxocan-2-one, while reduction can produce oxocan-2-amine .
Applications De Recherche Scientifique
Oxocan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are being investigated for their potential use in drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mécanisme D'action
The mechanism by which oxocan-2-ol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxetane: A four-membered ring compound with similar reactivity but different ring strain and stability.
Oxolan-2-one: A five-membered ring compound with different chemical properties and applications
Uniqueness
Oxocan-2-ol is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to smaller or larger ring systems. This uniqueness makes it valuable for specific applications where other compounds may not be suitable .
Propriétés
Numéro CAS |
72488-05-2 |
|---|---|
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
oxocan-2-ol |
InChI |
InChI=1S/C7H14O2/c8-7-5-3-1-2-4-6-9-7/h7-8H,1-6H2 |
Clé InChI |
SMYREFDDLSTNKQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCCOC(CC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















